2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine
Description
2-(5-(Benzyloxy)-1H-indol-1-yl)ethanamine is a synthetic indole derivative characterized by a benzyloxy substituent at the 5-position of the indole ring and an ethanamine side chain at the 1-position. This compound has been utilized in the synthesis of complex alkaloids, such as laurolitsine, where it serves as a key intermediate . Its structural features make it a candidate for studying interactions with biological targets, including enzymes and receptors involved in neurotransmission or protein folding .
Properties
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-9-11-19-10-8-15-12-16(6-7-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZERRMLZYNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine typically involves multiple steps. One common method starts with the nitration of an indole derivative, followed by reduction to form the corresponding amine. The benzyloxy group can be introduced through a nucleophilic substitution reaction. The final step involves the formation of the ethanamine side chain through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biological distinctions between 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine and related indole derivatives:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings:
Substituent Effects on Target Engagement :
- The benzyloxy group in the target compound confers higher lipophilicity compared to methoxy (5-MT) or ethyl substituents ( compounds). This may enhance membrane permeability but reduce aqueous solubility .
- In HSP90 inhibitors (), ethyl and propyl substituents at the 5-position maintain hydrogen bonding with GLU527 and TYR603. The bulkier benzyloxy group may sterically hinder similar interactions unless accommodated by a larger binding pocket .
Metabolic and Stability Profiles: Methoxy-substituted analogs (e.g., 5-MT) undergo rapid O-demethylation, whereas the benzyloxy group may act as a protective moiety, slowing metabolism and extending half-life .
Synthetic Utility: The benzyloxy group in this compound is often used as a protecting group in multi-step syntheses (e.g., laurolitsine), unlike non-protected analogs such as 5-MT .
Biological Activity Spectrum: While 5-MT () and related methoxy analogs show affinity for serotonin and melatonin receptors, the benzyloxy derivative’s activity remains underexplored but may diverge due to steric and electronic differences .
Biological Activity
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine is a compound characterized by an indole moiety substituted with a benzyloxy group and an ethanamine side chain. This unique structure contributes to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key features of its mechanism include:
- Indole Ring Interaction : The indole ring can engage in π-π stacking interactions, enhancing binding affinity to target proteins.
- Benzyloxy Group Influence : The benzyloxy group increases lipophilicity, facilitating membrane permeability and intracellular access.
- Ethanamine Chain Role : This chain is crucial for interacting with neurotransmitter receptors, potentially modulating neurological pathways.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that derivatives of indole compounds exhibit antimicrobial properties. For example, the compound has been evaluated for its ability to inhibit bacterial efflux pumps, which are critical in antibiotic resistance. In specific assays, it demonstrated a capacity to reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant strains .
Anticancer Properties
The compound has shown promise in anticancer research. Evaluations against various cancer cell lines revealed that certain derivatives exhibit selective cytotoxicity. For instance, some analogs were tested against HeLa (cervical cancer) and MCF7 (breast cancer) cells, demonstrating varying degrees of growth inhibition .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by:
- Solubility : The presence of the benzyloxy group enhances solubility in lipophilic environments.
- Metabolic Stability : Functional groups in the compound can undergo metabolic transformations, affecting overall stability and efficacy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other indole derivatives. Below is a comparison table highlighting structural differences and their implications on biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | Chlorine substitution on indole | NMDA receptor antagonist |
| 2-(6-methyl-1H-indol-3-yl)ethanamine | Methyl instead of benzyloxy group | Different pharmacological effects |
| 2-(5-fluoroindolyl)ethanamine | Fluorine substitution | Altered bioavailability and receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
